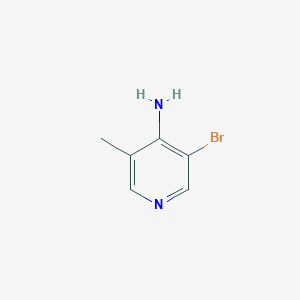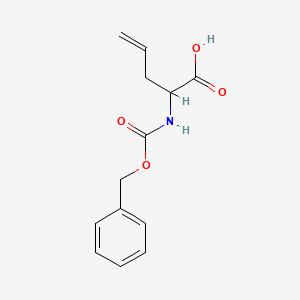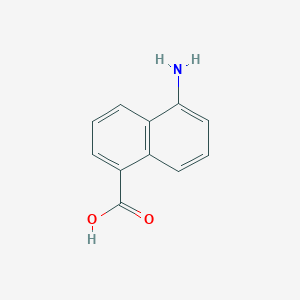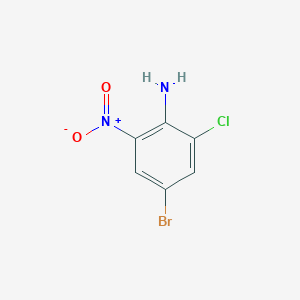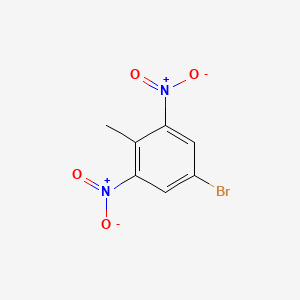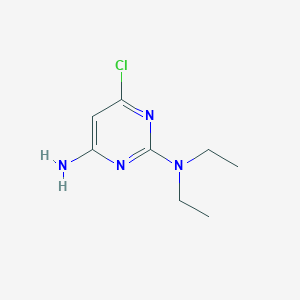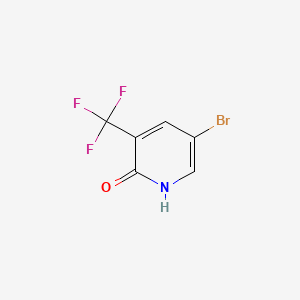
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
The compound 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a brominated pyridine derivative with a trifluoromethyl group and a hydroxy group as substituents. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated pyridine derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another approach is the Fischer indole cyclization, which allows for the construction of a 5-bromo-7-azaindole scaffold with various substituents . Enantioselective synthesis methods have also been developed for brominated pyridines, such as the synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine . These methods could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . For instance, the crystal structure of a pyridine-bromine trifluoride complex was determined, showing non-planar molecules linked via hydrogen bonds . DFT calculations are used to optimize the geometric structure and predict vibrational frequencies and chemical shifts .
Chemical Reactions Analysis
Brominated pyridines can participate in various chemical reactions. For example, they can be used in regiospecific allylic bromination reactions to synthesize heterocycles . The reactivity of these compounds can be studied through molecular electrostatic potential (MEP) mapping, which indicates areas of potential chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines include their spectroscopic characteristics, which can be determined using FT-IR and NMR spectroscopy . The non-linear optical (NLO) properties of these compounds are also of interest, with some showing greater NLO properties than urea due to conjugation effects . Additionally, the antimicrobial activities of these compounds can be assessed using methods such as the minimal inhibitory concentration (MIC) .
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its geometric structure and vibrational frequencies were explored using density functional theory (DFT), and its non-linear optical (NLO) properties were determined. This compound also showed interaction with pBR322 plasmid DNA and demonstrated antimicrobial activities, as studied through agarose gel electrophoresis and minimal inhibitory concentration method (Vural & Kara, 2017).
Synthesis and Biological Evaluation
The compound was used in the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which was evaluated against various tumor-cell lines and viruses. However, no significant biological activity was found in these evaluations (Hemel et al., 1994).
Pyrazolopyridines Synthesis
It was involved in the synthesis of Pyrazolo[1,5‐a]Pyridines, indicating its utility in the creation of heterocyclic compounds and potentially valuable intermediates in organic chemistry (Greszler & Stevens, 2009).
Regioexhaustive Functionalization
The compound was studied for its potential in regioexhaustive functionalization, transforming into various carboxylic acids. This research demonstrated its versatility in organic synthesis, especially in the functionalization of pyridines (Cottet et al., 2004).
Development of Novel Derivatives
Studies were conducted to synthesize novel pyridine-based derivatives using this compound, further exploring its potential in the creation of new chemical entities with possible industrial or medicinal applications (Ahmad et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCXLXORZDTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542096 | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | |
CAS RN |
76041-79-7 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76041-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


